molecular formula C15H11BrClNO4 B13470200 2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid

2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid

Cat. No.: B13470200
M. Wt: 384.61 g/mol
InChI Key: WJUNDZWJVIKBEF-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, a bromine atom, and a chlorine atom attached to a benzoic acid core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid typically involves multiple steps. One common method starts with the preparation of 2-amino-6-bromo-3-chlorobenzoic acid, which can be synthesized through the bromination and chlorination of benzoic acid derivatives. The amino group is then protected using a benzyloxycarbonyl (Cbz) group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield a biaryl compound, while nucleophilic substitution could introduce various functional groups in place of the halogens.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications of the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chlorobenzoic acid: Similar structure but lacks the bromine atom and the benzyloxycarbonyl group.

    2-Bromo-6-chlorobenzoic acid: Lacks the amino and benzyloxycarbonyl groups.

    2-Amino-3-chlorobenzoic acid: Similar but lacks the bromine atom and the benzyloxycarbonyl group.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid is unique due to the presence of both halogen atoms (bromine and chlorine) and the benzyloxycarbonyl-protected amino group. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H11BrClNO4

Molecular Weight

384.61 g/mol

IUPAC Name

6-bromo-3-chloro-2-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H11BrClNO4/c16-10-6-7-11(17)13(12(10)14(19)20)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)

InChI Key

WJUNDZWJVIKBEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2C(=O)O)Br)Cl

Origin of Product

United States

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